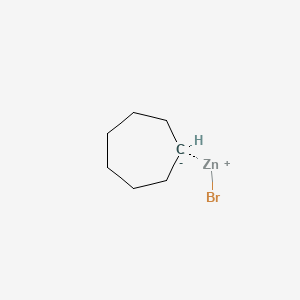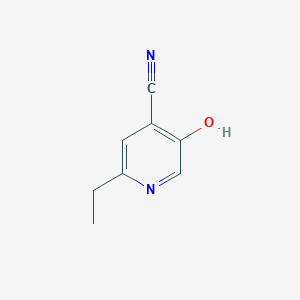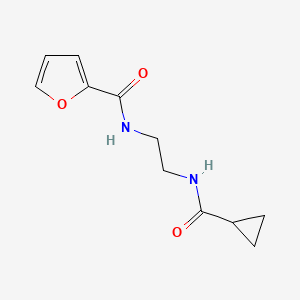
n-(2-(Cyclopropanecarboxamido)ethyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(2-(Cyclopropanecarboxamido)ethyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-(Cyclopropanecarboxamido)ethyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with cyclopropanecarboxamide and ethylamine. The reaction is carried out under microwave-assisted conditions, which significantly reduces the reaction time and increases the yield. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound can be achieved through bulk custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
n-(2-(Cyclopropanecarboxamido)ethyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the products .
Major Products
The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, alcohols, amines, and various substituted furan derivatives.
Applications De Recherche Scientifique
n-(2-(Cyclopropanecarboxamido)ethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Due to its pharmacological activities, it is being studied for its potential use in treating various diseases, including bacterial infections and cancer.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of n-(2-(Cyclopropanecarboxamido)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring is known to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. Additionally, the compound can inhibit certain enzymes involved in bacterial metabolism, further enhancing its antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-carboxamide: Similar in structure but lacks the cyclopropanecarboxamido and ethyl groups.
N-(Furan-2-ylmethyl)furan-2-carboxamide: Contains an additional furan ring, making it more complex.
Furan-2,5-dicarboxamide: Contains two carboxamide groups, increasing its reactivity.
Uniqueness
n-(2-(Cyclopropanecarboxamido)ethyl)furan-2-carboxamide is unique due to the presence of the cyclopropanecarboxamido group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes .
Propriétés
Formule moléculaire |
C11H14N2O3 |
|---|---|
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
N-[2-(cyclopropanecarbonylamino)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C11H14N2O3/c14-10(8-3-4-8)12-5-6-13-11(15)9-2-1-7-16-9/h1-2,7-8H,3-6H2,(H,12,14)(H,13,15) |
Clé InChI |
RSYSVCSAXZYDME-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)NCCNC(=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]dihydrofuran-2(3H)-one](/img/structure/B14897381.png)
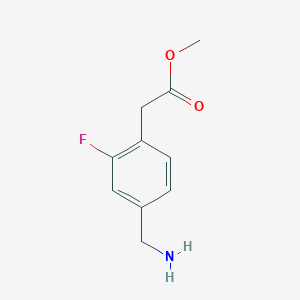
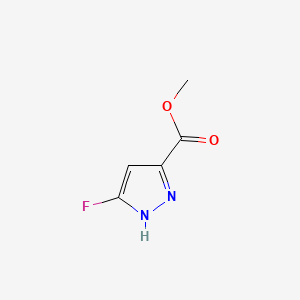
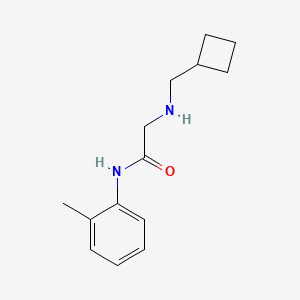
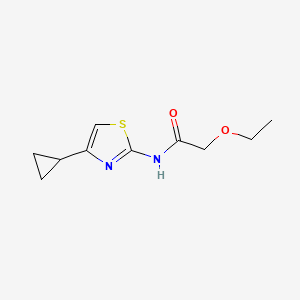
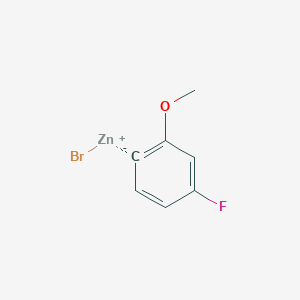
![2-[(2-bromoprop-2-en-1-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14897431.png)
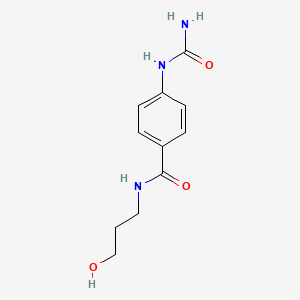
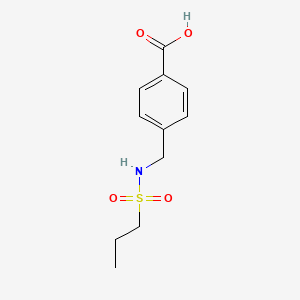
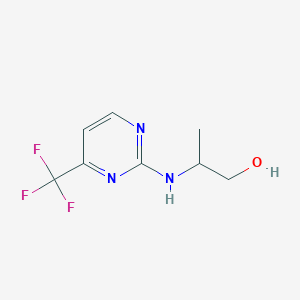
![6-[(Dimethylamino)methyl]-3-quinolinamine](/img/structure/B14897471.png)
![(S)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14897475.png)
